molecular formula C20H17Cl3N4OS B11993512 2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide

Cat. No.: B11993512
M. Wt: 467.8 g/mol
InChI Key: YZBWADVUVUNZCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with trichloroacetyl chloride under controlled conditions to form the trichloroethyl intermediate. This intermediate is further reacted with a suitable amine to introduce the carbothioyl group, followed by acetylation to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE apart from similar compounds is its unique combination of a quinoline moiety and a trichloroethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17Cl3N4OS

Molecular Weight

467.8 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C20H17Cl3N4OS/c21-20(22,23)18(26-16(28)12-13-6-2-1-3-7-13)27-19(29)25-15-10-4-8-14-9-5-11-24-17(14)15/h1-11,18H,12H2,(H,26,28)(H2,25,27,29)

InChI Key

YZBWADVUVUNZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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